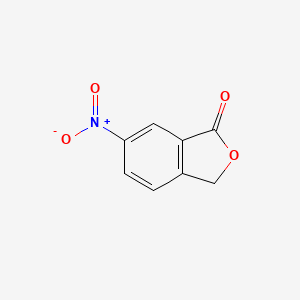

6-Nitrophthalide

説明

Significance of Phthalides in Contemporary Organic Synthesis

Phthalides, also known as 1(3H)-isobenzofuranones, are a class of compounds characterized by a benzene (B151609) ring fused to a γ-lactone ring. rsc.org This structural motif is not merely a synthetic curiosity; it is a privileged scaffold found in over 180 naturally occurring derivatives isolated from various plants, fungi, bacteria, and liverworts. rsc.orgnih.gov Many of these natural phthalides exhibit a wide array of biological activities. nih.gov

In contemporary organic synthesis, the phthalide (B148349) core serves as a versatile building block for constructing more complex molecules. rsc.orgeurekaselect.comresearchgate.net Their utility extends to the synthesis of functionalized naphthalenes, anthracenes, and other polycyclic aromatic systems. eurekaselect.comresearchgate.net The development of efficient synthetic methodologies for creating substituted phthalides is an active area of research, driven by the need for novel compounds with potential applications. nih.govrsc.org Modern strategies often focus on cascade reactions and C-H bond functionalization to build the phthalide framework with high efficiency and atom economy. nih.govnih.gov The importance of this class of compounds is underscored by their role as key intermediates in the total synthesis of numerous biologically active natural products. rsc.orgresearchgate.net

Unique Chemical Features of Nitro-Substituted Phthalides in Research

The introduction of a nitro (NO₂) group onto the phthalide skeleton, as in 6-Nitrophthalide, imparts unique chemical features that are of significant interest in research. The nitro group is strongly electron-withdrawing, which profoundly influences the reactivity of the entire molecule. chemimpex.commdpi.com This electronic effect enhances the reactivity of the phthalide system, making it a valuable intermediate for further chemical transformations. chemimpex.com

The presence of the nitro group makes the aromatic ring electron-deficient, influencing its susceptibility to nucleophilic substitution reactions. Furthermore, the nitro group itself is a versatile functional group that can undergo a variety of transformations. For instance, research has demonstrated the selective reduction of the nitro group in this compound to form the corresponding hydroxylamine (B1172632) (6-(hydroxyamino)isobenzofuran-1(3H)-one) under photoinduced conditions. figshare.com This chemoselective reduction highlights the ability to modify the nitro group without altering other parts of the molecule, a crucial aspect for multi-step synthetic sequences. figshare.com Spectroscopic studies, such as ¹⁷O NMR, have shown that the nitro group causes a significant downfield shift of the adjacent carbonyl signal, indicating substantial electronic and steric interactions. cdnsciencepub.com This modulation of electronic and steric properties is a key feature exploited by chemists using nitro-substituted phthalides in the design of new synthetic routes and functional molecules. ontosight.ai

Historical Development and Evolution of this compound Research

The study of nitrated phthalic acid derivatives dates back to the 19th and early 20th centuries. Early investigations focused on the synthesis and characterization of mononitro-ortho-phthalic acids. scispace.com The preparation of 4-nitrophthalic acid from nitrophthalide (B8432286) was described, involving oxidation with agents like nitric acid in a sealed tube. scispace.com

The synthesis of this compound itself is typically achieved through the nitration of phthalide using a mixture of nitric acid and sulfuric acid. chembk.comchemicalbook.com Over the years, various synthetic routes have been documented, starting from precursors like 2-nitrobenzaldehyde (B1664092) or 4-nitrophthalic anhydride (B1165640). chemicalbook.com

In the latter half of the 20th century and into the 21st, research on this compound evolved from basic synthesis and characterization to its application as a versatile chemical intermediate. A 1973 study reported the preparation and reactions of diphenyl this compound-3-phosphonate, demonstrating its utility in further synthetic transformations. jst.go.jp More recent research has explored its role in creating complex heterocyclic systems and as a substrate in studies of reaction mechanisms. For example, it has been used in the preparation of 3-bromo-6-nitrophthalide and can undergo reductive methylation to yield 6-dimethylaminophthalide. chemicalbook.com Its use has also been noted in the synthesis of intermediates for potential anticancer agents. nih.gov The compound's crystal structure was reported in 1997, providing precise data on its solid-state conformation. ugr.es This progression from fundamental preparation to a functional building block illustrates the enduring utility of this compound in the field of organic synthesis.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Chemical Formula | C₈H₅NO₄ | chembk.comchemicalbook.com |

| Molecular Weight | 179.13 g/mol | chemicalbook.com |

| Appearance | Pale yellow crystalline powder | chembk.comchemicalbook.com |

| Melting Point | 140-145 °C | chembk.comchemicalbook.com |

| Water Solubility | 0.4 g/L (at 25 °C) | chembk.com |

| CAS Number | 610-93-5 | chemicalbook.comchemicalbook.com |

Table 2: Synthetic Precursors for this compound

| Starting Material | Reagents | Reference(s) |

|---|---|---|

| Phthalide | Nitric acid, Sulfuric acid | chembk.comchemicalbook.com |

| 2-Nitrobenzaldehyde | 1. Sodium borohydride; 2. Nitric acid, Sulfuric acid | chemicalbook.com |

| 4-Nitrophthalic anhydride | Reduction | chemicalbook.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-nitro-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO4/c10-8-7-3-6(9(11)12)2-1-5(7)4-13-8/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNWGZXAHUPFXLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00870684 | |

| Record name | 6-Nitro-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610-93-5 | |

| Record name | 6-Nitrophthalide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Nitrophthalide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 610-93-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11332 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Nitro-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Nitro-3H-isobenzofuran-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Nitrophthalide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35QB7T32YC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for 6 Nitrophthalide and Its Derivatives

Established and Novel Synthesis Routes for 6-Nitrophthalide

The synthesis of this compound can be achieved from various precursor molecules through different chemical transformations.

This compound is commonly synthesized from precursor molecules that already contain the necessary nitro group and a foundation for the phthalide's bicyclic structure.

From 2-Nitrobenzaldehyde (B1664092): A two-step process can be employed to synthesize this compound from 2-nitrobenzaldehyde. chemicalbook.com This method involves an initial transformation of the aldehyde, followed by cyclization to form the lactone ring. One process involves the reaction of 2-nitrotoluene (B74249) with a diester of oxalic acid in the presence of an alkali metal alcoholate to produce the alkali metal salt of 2-nitrophenylpyruvic acid. google.com This intermediate is then oxidized with potassium permanganate (B83412) to yield 2-nitrobenzaldehyde. google.com Another method involves the radical bromination of 2-nitrotoluene to form 2-nitrobenzyl bromide, which is then oxidized using dimethylsulfoxide (DMSO) and sodium bicarbonate. google.com

From 5-Nitrophthalaldehydic Acid: The compound 5-nitrophthalaldehydic acid serves as a direct precursor for phosphonate (B1237965) derivatives that lead to functionalized 6-nitrophthalides. researchgate.netjst.go.jpresearchgate.netresearchgate.net The synthesis of the related 2-formyl-6-nitrobenzoic acid (a tautomer of 6-nitro-3-hydroxyphthalide) can be achieved through the bromination of this compound at high temperatures, followed by hydrolysis. rsc.org

From Phthalide (B148349): Direct nitration of phthalide is a straightforward approach. One method involves dissolving phthalide in fuming nitric acid to produce this compound. unisa.it

The following table summarizes a selection of synthetic routes from various precursors.

| Starting Material | Reagents/Conditions | Product | Yield | Reference |

| 2-Nitrotoluene | 1. Diester of oxalic acid, alkali metal alcoholate; 2. KMnO₄ oxidation | 2-Nitrobenzaldehyde (intermediate) | ~25% (overall) | google.com |

| 2-Nitrotoluene | 1. Radical bromination; 2. DMSO, NaHCO₃ | 2-Nitrobenzaldehyde (intermediate) | High | google.com |

| Phthalide | Fuming nitric acid | This compound | - | unisa.it |

| This compound | Bromine (gas), 175-180°C; then H₂O boil | 2-Formyl-6-nitrobenzoic acid | - | rsc.org |

Data table based on available research findings.

Multicomponent reactions (MCRs), where three or more reactants combine in a single step, and cascade reactions, involving a series of intramolecular transformations initiated by a single event, represent highly efficient strategies in organic synthesis. numberanalytics.comglobalresearchonline.netpkusz.edu.cn These approaches are valued for their atom economy and ability to construct complex molecular architectures from simple starting materials, reducing the need for intermediate purification steps. numberanalytics.comglobalresearchonline.net

While specific MCRs or cascade reactions for the direct synthesis of the parent this compound are not extensively detailed in the provided literature, the principles are widely applied to construct heterocyclic systems. buketov.edu.kzresearchgate.netbuketov.edu.kzmdpi.comrsc.org For instance, a rhodium-catalyzed domino C-H acylation/annulation of benzamides with aliphatic carboxylic acids provides a pathway to alkylidene phthalides. acs.org Similarly, palladium-catalyzed cascade reactions are used for synthesizing phthalides from bromobenzyl alcohols. researchgate.net Such strategies, particularly those involving nitrated starting materials, could theoretically be adapted for the efficient synthesis of this compound and its derivatives. buketov.edu.kz

Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions and improved selectivity. Various catalytic systems have been developed for the synthesis of phthalides and their derivatives.

Rhodium Catalysis: A [Rh(cod)Cl]₂/CsF system has been shown to catalyze the synthesis of 3-alkylidenephthalides from benzoic acids and aliphatic acids or anhydrides through a one-pot C-H acylation/acylalization/elimination cascade. researchgate.net

Palladium Catalysis: Palladium catalysts are effective for the carbonylation of bromobenzyl alcohols to form phthalides. researchgate.net A PdCl₂(PPh₃)₂ catalyst has been used for this transformation under mild conditions. researchgate.net

Acid Catalysis: Simple acid catalysts like acetic anhydride (B1165640) can be used under solvent-free microwave conditions for the synthesis of 3-arylideneisobenzofuran-1(3H)-one derivatives. researchgate.net Sulfuric acid immobilized on silica (B1680970) has also been employed for the condensation of 2-carboxybenzaldehyde (B143210) with ketones to yield isobenzofuran-1(3H)-ones. researchgate.net

Multicomponent and Cascade Reactions in this compound Synthesis

Synthesis of Functionalized this compound Derivatives

The this compound core can be functionalized to produce a variety of derivatives with different properties and potential applications.

Achieving regio- and stereoselectivity is a key challenge in the synthesis of functionalized phthalides.

Synthesis of (Z)-3-Benzylidene-6-nitrophthalides: A notable example of stereoselective synthesis involves the reaction of diphenyl this compound-3-phosphonate with aromatic aldehydes. dss.go.th This condensation, carried out in the presence of sodium hydride in N,N-dimethylformamide (DMF), produces (Z)-3-benzylidene-6-nitrophthalides with high stereoselectivity. dss.go.th The Z-isomer is predominantly formed due to its greater thermodynamic stability compared to the E-isomer. researchgate.net

Regioselective C-C and C-N Bond Formation: While not directly applied to this compound in the cited literature, general methods for the highly regioselective synthesis of other nitro-containing heterocycles, such as 6-nitroindoles, have been developed using Cs₂CO₃ promotion under transition-metal-free conditions. rsc.org These methods highlight the ongoing development of selective C-C and C-N bond-forming reactions on nitroaromatic scaffolds. rsc.org

Phosphonate derivatives of this compound are valuable intermediates for further functionalization, particularly in Wittig-type reactions.

Diphenyl this compound-3-phosphonate: This key intermediate is prepared in good yield through the condensation of 5-nitrophthalaldehydic acid with diphenyl phosphite. researchgate.netjst.go.jpresearchgate.netresearchgate.net This phosphonate readily reacts with aromatic aldehydes in the presence of a base like sodium hydride to form 3-benzylidene-6-nitrophthalide derivatives in high yields at room temperature. jst.go.jpresearchgate.netresearchgate.net

Derivatization of the Phosphonate: The phosphonate intermediate can be further modified. For example, methylation with methyl iodide leads to the formation of diphenyl 3-methyl-6-nitrophthalide-3-phosphonate. researchgate.net

The following table details the synthesis of various (Z)-3-benzylidene-6-nitrophthalide derivatives from the phosphonate intermediate.

| Aromatic Aldehyde | Base/Solvent | Product | Yield | Reference |

| Benzaldehyde | NaH / DMF | (Z)-3-Benzylidene-6-nitrophthalide | - | dss.go.th |

| p-Chlorobenzaldehyde | NaH / DMF | (Z)-3-(4-Chlorobenzylidene)-6-nitrophthalide | - | dss.go.th |

| p-Anisaldehyde | NaH / DMF | (Z)-3-(4-Methoxybenzylidene)-6-nitrophthalide | - | dss.go.th |

| p-Dimethylaminobenzaldehyde | NaH / DMF | 3-(p-Dimethylaminobenzal)-6-nitrophthalide | - | acs.org |

Data table based on available research findings.

Preparation of Arylidene and Alkylidene 6-Nitrophthalides via Condensation Reactions

The synthesis of 3-arylidene and 3-alkylidene-6-nitrophthalides is predominantly achieved through condensation reactions. The Knoevenagel-type condensation of this compound with various aldehydes is a well-established and versatile method for creating carbon-carbon double bonds at the 3-position of the phthalide ring.

Historically, these condensations were carried out by heating a mixture of this compound and an aromatic aldehyde in the presence of a basic catalyst, such as piperidine (B6355638), often without a solvent. lookchem.com This solvent-free approach, while straightforward, can require high temperatures (180-200°C). lookchem.com To achieve milder reaction conditions and potentially higher purity of the product, the use of a high-boiling solvent like 1,2,4-trichlorobenzene (B33124) has been employed, allowing the reaction to proceed at reflux with azeotropic removal of water. lookchem.com

The reaction is applicable to a wide array of aromatic aldehydes, including those with both electron-donating and electron-withdrawing substituents. lookchem.com While the condensation with aromatic aldehydes to form arylidenes is extensively documented, the synthesis of alkylidene derivatives follows similar principles, though specific examples for the 6-nitro substituted phthalide are less common in the surveyed literature. uib.no The general strategy involves the reaction of an alkyl aldehyde with a preformed diketopiperazine (DKP) scaffold, which can be seen as analogous to the phthalide system. uib.no The choice of base and reaction conditions can be critical, especially when dealing with functionalized aldehydes. uib.no

Table 1: Examples of 3-Arylidene-6-nitrophthalide Synthesis via Condensation This table is interactive and allows for sorting and filtering of the data.

| Aldehyde Reactant | Catalyst/Solvent | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| Benzaldehyde | Piperidine / neat | 180-200°C, 20 min | 3-Benzylidene-6-nitrophthalide | lookchem.com |

| Benzaldehyde | Piperidine / 1,2,4-Trichlorobenzene | Reflux, 3 hr | 3-Benzylidene-6-nitrophthalide | lookchem.com |

| Various Aromatic Aldehydes | Piperidine / neat or solvent | High Temperature | 3-Arylidene-6-nitrophthalides | lookchem.com |

| Aromatic Aldehydes | Acetic Anhydride / Microwave | Solvent-free | 3-Arylideneisobenzofuran-1(3H)-ones | researchgate.net |

Hydroxylation and Halogenation of this compound Scaffolds

The introduction of hydroxyl and halogen functional groups onto the this compound framework can be accomplished through several synthetic routes, often involving the phthalide ring itself or the aromatic portion.

Hydroxylation: Direct hydroxylation of the phthalide ring at the 3-position can be achieved through a multi-step sequence. For instance, a phthalide can undergo free radical bromination to introduce a bromine atom, which is then hydrolyzed to the corresponding hydroxyphthalide. acs.orgnih.gov This method was demonstrated in the synthesis of a substituted hydroxyphthalide, where a phthalide derivative was first brominated and then treated with water to yield the hydroxylated product. acs.orgnih.gov Electrochemical methods are also emerging as a sustainable approach for C-H hydroxylation, offering a way to bypass the use of chemical oxidants. researchgate.net While not specifically detailed for this compound, these modern techniques present potential future pathways.

Halogenation: Halogenation can occur at either the aliphatic or aromatic part of the this compound molecule.

Ring Halogenation: The chlorination of phthalide at the alpha (3-position) can be achieved by passing dry chlorine through the molten compound, sometimes under UV illumination. google.com A similar process has been applied to 5-nitrophthalide, suggesting its applicability to the 6-nitro isomer. google.com

Aromatic Halogenation: In a documented synthesis, 3-bromo-4-nitrophthalide (B8479518) was prepared from 4-nitrophthalide (B1586491) using N-bromosuccinimide and benzoyl peroxide in benzotrifluoride (B45747) under light exposure. google.com This indicates that radical conditions can be used to introduce halogens onto the benzene (B151609) ring of the nitrophthalide (B8432286) system.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives aims to create more environmentally benign and efficient processes.

Atom Economy and Reduction of By-products in Phthalide Chemistry

Atom economy is a core principle of green chemistry that focuses on maximizing the incorporation of reactant atoms into the final product. cu.edu.tr In syntheses involving phthalides, such as the Gabriel synthesis of primary amines which uses a phthalimide (B116566) derivative, atom economy is often poor due to the generation of a stoichiometric amount of phthalyl by-products. rsc.org Strategies to improve this include the development of methods to recover and recycle these by-products. rsc.org

In the context of this compound synthesis, reactions that proceed via addition or cyclization, with minimal or no by-products, are preferred. For example, dehydrogenative and dehydrative coupling reactions for the synthesis of phthalides represent a significant advance in atom economy as they generate only hydrogen or water as by-products, respectively. nih.gov Electrochemical methods that utilize electrons as reagents also enhance atom economy by avoiding the use of chemical oxidants. researchgate.net

Utilization of Sustainable Solvents and Reagents for Nitrophthalide Production

The choice of solvents and reagents is critical for the environmental impact of a chemical process. Green solvents are characterized by low toxicity, biodegradability, and derivation from renewable resources. mdpi.comgaspublishers.comresearchgate.net

For nitrophthalide production, research has shown that certain reactions can be performed in more sustainable solvents. For example, the photoinduced reduction of this compound has been successfully carried out in solvents like ethanol (B145695) and acetonitrile, which are considered greener alternatives to many traditional organic solvents. figshare.com The use of water as a solvent is ideal from a green chemistry perspective, although its high boiling point can be energy-intensive. gaspublishers.comalcimed.com The development of solvent-free reaction conditions, as seen in some condensation reactions to form arylidenes, is another important strategy. lookchem.comresearchgate.netchemmethod.com

Table 2: Green Solvents and their Potential Application in Nitrophthalide Chemistry This table is interactive and allows for sorting and filtering of the data.

| Green Solvent Type | Examples | Properties | Potential Application | Reference |

|---|---|---|---|---|

| Bio-based Solvents | Ethanol, Glycerol | Renewable, biodegradable, low toxicity | Reduction of this compound, general reaction medium | gaspublishers.comfigshare.com |

| Ionic Liquids | [pyridine–SO3H]Cl | Low volatility, high selectivity | Catalyst for condensation reactions | mdpi.comchemmethod.com |

| Supercritical Fluids | sc-CO2 | Non-toxic, easily removable | Extraction and reaction medium | mdpi.comresearchgate.net |

| Water | H2O | Non-toxic, abundant | Component in mixed solvent systems for reductions | gaspublishers.comfigshare.com |

Development of Catalytic and Chemo-selective Processes

Catalytic processes are fundamental to green chemistry as they allow for reactions to occur with higher efficiency and selectivity under milder conditions, reducing energy consumption and waste.

The development of chemo-selective processes is particularly important when dealing with multifunctional molecules like this compound. A notable example is the chemo-selective reduction of the nitro group in this compound to an amine. This has been achieved with high yield and selectivity using a cobalt(III) complex as a catalyst with methylhydrazine as the reducing agent, leaving the lactone ring intact. rsc.org This process demonstrates high functional group tolerance, a key aspect of modern synthetic chemistry. figshare.comrsc.org

Furthermore, transition metal-catalyzed reactions, such as those employing palladium, ruthenium, and rhodium, have been developed for the synthesis of the core phthalide structure through C-H bond functionalization. nih.gov These catalytic cycles offer direct and atom-economical routes to substituted phthalides. nih.govorganic-chemistry.org While not all examples are specific to the 6-nitro derivative, the principles are broadly applicable and represent the forefront of efficient phthalide synthesis.

Chemical Reactivity and Mechanistic Investigations of 6 Nitrophthalide

Reduction Chemistry of the Nitro Group

The reduction of the nitro group in 6-nitrophthalide is a key transformation, providing access to a variety of amino derivatives. The course of the reduction can be finely tuned by the choice of reagents and reaction conditions to yield either the fully reduced amine or the partially reduced hydroxylamine (B1172632).

Chemoselective Reduction to Aminophthalide Derivatives

The selective reduction of the nitro group to an amine, while preserving the lactone ring, is a crucial process for synthesizing valuable intermediates like 6-aminophthalide (B112798). This transformation can be achieved with high chemoselectivity using various catalytic systems. For instance, a tris(N-heterocyclic thioamidate) Cobalt(III) complex, in conjunction with methylhydrazine, effectively reduces this compound to 6-aminophthalide in high yield. lookchem.com Preliminary mechanistic studies suggest that this process involves the formation of a reduced cobalt species which catalyzes the transformation, with the corresponding N-arylhydroxylamine identified as an intermediate. lookchem.com

Other established methods for the reduction of aromatic nitro groups are also applicable and known for their high chemoselectivity. chemistrysteps.com These include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂), and reductions using metals such as iron or tin(II) chloride in acidic media. google.comacs.org

Table 1: Selected Methods for Chemoselective Reduction of this compound

| Reagent/Catalyst | Reducing Agent | Product | Yield | Reference |

|---|---|---|---|---|

| Tris(N-heterocyclic thioamidate) Co(III) | Methylhydrazine | 6-Aminophthalide | 83% | lookchem.com |

| H₂ | Pd/C or PtO₂ | 6-Aminophthalide | High | google.comacs.org |

| Fe or SnCl₂ | Acid (e.g., HCl) | 6-Aminophthalide | High | chemistrysteps.com |

Photoinduced Reduction Pathways and N-Arylhydroxylamine Formation

An alternative reduction pathway for this compound involves photoinduction, which can selectively yield the N-arylhydroxylamine derivative. figshare.comorganic-chemistry.org This non-catalytic method utilizes light and methylhydrazine to quantitatively convert this compound into 6-(hydroxyamino)isobenzofuran-1(3H)-one. figshare.comscribd.com This transformation is highly selective and displays excellent functional group tolerance, proceeding without the need for a metal catalyst or other additives. figshare.comorganic-chemistry.orgscribd.com

The reaction is notable for stopping at the hydroxylamine stage, unlike many catalytic methods which proceed to the full amine. scribd.comresearchgate.net Mechanistic studies suggest the process occurs via a proton-coupled electron transfer (PCET) or hydrogen atom transfer (HAT) pathway, where nitrosoarene species are formed as intermediates in situ. organic-chemistry.org The necessity of an aromatic ring is highlighted by the lack of reduction for aliphatic nitro compounds under the same conditions. figshare.com

Table 2: Photoinduced Reduction of this compound

| Energy Source | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Light (e.g., white LED) | Methylhydrazine | 6-(hydroxyamino)isobenzofuran-1(3H)-one | Quantitative | figshare.comscribd.com |

Catalytic Reduction Mechanisms and Selectivity

The selectivity of the reduction (amine vs. hydroxylamine) is a critical aspect. While many catalytic systems favor the thermodynamically stable amine as the final product, specific conditions can be employed to isolate the hydroxylamine intermediate. lookchem.commdpi.com For example, while the cobalt-catalyzed system with methylhydrazine ultimately produces 6-aminophthalide, the N-arylhydroxylamine is a key intermediate. lookchem.com In contrast, the photoinduced method provides a direct and high-yield route to the hydroxylamine without further reduction. figshare.comorganic-chemistry.org This difference in selectivity underscores the ability to control the reaction outcome by choosing between catalytic and photochemical methods.

Reactions Involving the Lactone Ring and Benzylic Positions

The lactone ring and the adjacent benzylic CH₂ group in this compound are also sites of chemical reactivity, influenced by the electronic effects of the nitro substituent.

Ring-Opening and Subsequent Transformations

Lactones, as cyclic esters, are susceptible to nucleophilic attack at the carbonyl carbon, which can lead to ring-opening. This reaction is typically catalyzed by acid or base. In the case of this compound, nucleophilic attack can cause the cleavage of the ester bond, opening the five-membered ring to form a derivative of 2-(hydroxymethyl)-4-nitrobenzoic acid. core.ac.uk For instance, under basic conditions (e.g., aqueous hydroxide), the lactone can be hydrolyzed to the corresponding carboxylate salt. This reactivity is analogous to that observed in similar phthalide (B148349) structures, where the lactone ring can be opened under basic conditions. google.com

Regioselectivity in Carbonyl Reactivity (e.g., Analogies to Nitrophthalic Anhydrides)

To understand the reactivity of the carbonyl group in this compound, it is useful to draw analogies from the well-studied regioselectivity of reductions in unsymmetrical cyclic anhydrides, such as 3-nitrophthalic anhydride (B1165640). cdnsciencepub.com In these systems, both steric and electronic factors dictate which carbonyl group is preferentially attacked by a reducing agent like a metal hydride. cdnsciencepub.com

For 3-nitrophthalic anhydride, one might expect the carbonyl group meta to the strongly electron-withdrawing nitro group to be more reactive. However, reduction with LiAlH₄ preferentially yields the lactone resulting from the attack on the carbonyl group ortho to the nitro group. cdnsciencepub.com This is explained by steric effects: the proximity of the nitro group to the ortho carbonyl forces it to twist out of the plane of the aromatic ring. This disruption of coplanarity reduces the nitro group's deactivating resonance effect on the adjacent carbonyl. cdnsciencepub.com Furthermore, the metal cation of the hydride reagent (e.g., Li⁺) is attracted to the highly oxygenated end of the molecule, preferentially activating the ortho carbonyl function. cdnsciencepub.com

In this compound, the single carbonyl group is meta to the nitro group. Its reactivity is enhanced by the strong, unhindered electron-withdrawing inductive and resonance effects of the nitro group, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, as seen in ring-opening reactions. core.ac.uk The presence of the nitro group also activates the benzylic position (the -CH₂- group), increasing the acidity of its protons and making it susceptible to reactions like condensation with aldehydes. chemistrysteps.comwikipedia.orglibretexts.orgchemistry.coachyoutube.comresearchgate.net

Mechanisms of this compound as an Inhibitor

This compound has been identified as a molecule capable of inhibiting specific organic reactions, a property attributed to its unique electronic and structural features. Its role as an inhibitor is of interest in controlling reaction pathways and understanding catalytic cycles.

This compound is recognized for its inhibitory effects on certain catalytic asymmetric reactions, including those mediated by triazoles and dipoles. While the precise, detailed mechanisms of inhibition by this compound in these specific contexts are not extensively documented in the available literature, its function is believed to stem from its ability to interfere with key steps in the catalytic cycle.

In triazole-mediated processes, such as certain types of "click chemistry" or N-heterocyclic carbene (NHC) catalysis, the triazole moiety is crucial for coordinating with or activating substrates. This compound, with its electron-withdrawing nitro group and polar lactone structure, could potentially interact with the catalyst or intermediates. This interaction may occur through non-covalent means, such as dipole-dipole interactions or hydrogen bonding, thereby deactivating the catalyst or preventing substrate binding.

Similarly, in dipole-mediated processes, where the transport of energy or the alignment of molecules is governed by dipolar interactions, this compound could exert an inhibitory effect. uniroma1.it The significant dipole moment of the this compound molecule, arising from the nitro and carbonyl groups, may disrupt the organized molecular arrangements necessary for these reactions to proceed efficiently. researchgate.net By interfering with the electrostatic interactions that drive these processes, this compound can reduce the reaction rate or halt it altogether. Further research is required to elucidate the specific binding modes and kinetic effects that define its inhibitory action in these advanced catalytic systems.

This compound is utilized as an inhibitor in the oxidation of aldehydes. researchgate.net The oxidation of an aldehyde to a carboxylic acid typically proceeds via the formation of a hydrate (B1144303) (gem-diol) intermediate upon reaction with water, which is then oxidized. libretexts.org Inhibitors of this process can function through several mechanisms, including preventing the initial nucleophilic attack on the aldehyde's carbonyl group or by interfering with the subsequent oxidation step. patsnap.com

The inhibitory action of this compound is likely linked to its nitroaromatic system. One plausible mechanism involves the chemical modification of the nitro group. Similar to other nitro compounds, this compound could be reduced in situ to form a nitroxyl (B88944) radical or a related species. Nitroxyl radicals are known to be effective traps for carbon-centered radicals. cnrs.fr In radical-mediated oxidation pathways, an aldehyde can be converted to an acyl radical. A nitroxyl species derived from this compound could intercept this acyl radical, thereby breaking the chain reaction of the oxidation process. cnrs.fr This mechanism effectively diverts the aldehyde from its oxidation pathway, thus inhibiting the formation of the corresponding carboxylic acid. This capability allows for greater control over chemical processes where the selective preservation of the aldehyde functional group is required.

Inhibition of Catalytic Asymmetric Reactions (e.g., triazole and dipole mediated processes)

Cycloaddition and Condensation Reactions Involving this compound Moieties

The reactivity of the this compound moiety is prominently demonstrated in condensation reactions, particularly with aromatic aldehydes. While its participation in cycloaddition reactions is less commonly documented, its structure suggests theoretical potential for such transformations.

Condensation reactions involving this compound are a well-established method for forming new carbon-carbon bonds. Specifically, it undergoes a base-catalyzed condensation reaction, a variant of the Perkin reaction, with various aromatic aldehydes. lookchem.com This reaction occurs at the active methylene (B1212753) bridge (the CH2 group) of the phthalide lactone ring. In the presence of a base, such as piperidine (B6355638), a proton is abstracted from this position, creating a nucleophilic carbanion. This anion then attacks the electrophilic carbonyl carbon of the aromatic aldehyde, leading to an aldol-type addition product. Subsequent dehydration (elimination of a water molecule) yields a stable, conjugated 3-arylidene-6-nitrophthalide. lookchem.com

The reaction is versatile and compatible with a range of substituted aromatic aldehydes, including those with both electron-donating and electron-withdrawing groups. lookchem.com Research by Hans Zimmer and Roger D. Barry systematically investigated these reactions, demonstrating their broad applicability. lookchem.com The reaction can be performed by melting the reactants together with a catalytic amount of piperidine or, more conveniently, in a high-boiling solvent like 1,2,4-trichlorobenzene (B33124), which can lead to higher yields and purer products. lookchem.com The resulting 3-arylidene-6-nitrophthalides are generally assigned a trans configuration based on steric considerations and stability. lookchem.com

A related reaction involves Diphenyl this compound-3-phosphonate, which reacts with aromatic aldehydes in the presence of sodium hydride to produce 3-benzylidene-6-nitrophthalide derivatives in high yields at room temperature. researchgate.netresearchgate.net

Table 1: Synthesis of 3-Arylidene-6-nitrophthalides via Condensation Reaction lookchem.com

| Aromatic Aldehyde Reactant | Reaction Conditions | Yield (%) | Product Melting Point (°C) |

| Benzaldehyde | Fused with piperidine catalyst | 55 | 234-236 |

| Benzaldehyde | Reflux in 1,2,4-trichlorobenzene | 65 | 234-236 |

| Anisaldehyde | Fused with piperidine catalyst | 70 | 224-225 |

| o-Chlorobenzaldehyde | Fused with piperidine catalyst | 65 | 212-213 |

| p-Chlorobenzaldehyde | Fused with piperidine catalyst | 85 | 297-298 |

| p-Nitrobenzaldehyde | Fused with piperidine catalyst | 90 | 283-284 |

| 1-Naphthaldehyde | Fused with piperidine catalyst | 18 | 292-293 |

Regarding cycloaddition reactions, there is a lack of specific, documented examples where this compound acts as a primary reactant in the literature. Cycloaddition reactions, such as the Diels-Alder [4+2] cycloaddition, involve the interaction of π-electron systems to form cyclic structures. libretexts.orgfiveable.menumberanalytics.com Theoretically, the electron-deficient aromatic ring of this compound, influenced by the nitro group, could potentially act as a π-system component in higher-order cycloadditions, for example, a [6π] component in a [6+4] cycloaddition. mdpi.com However, without experimental evidence, its role in such reactions remains speculative.

Applications of 6 Nitrophthalide As a Key Synthetic Intermediate in Academic Research

Building Block for Complex Organic Molecule Synthesis

The inherent reactivity of 6-nitrophthalide allows for its transformation into various heterocyclic systems, which are foundational scaffolds in medicinal chemistry and materials science.

Precursor to Aminophthalides and Related Heterocycles

A primary application of this compound is its role as a precursor to 6-aminophthalide (B112798). The reduction of the nitro group in this compound to an amino group is a straightforward and high-yielding transformation, often accomplished using reagents such as tin(II) chloride or catalytic hydrogenation. 6-Aminophthalide is a valuable intermediate in its own right, serving as a key component in the synthesis of various biologically active compounds. lookchem.comchemicalbook.com

The amino group in 6-aminophthalide can be further modified to generate a diverse range of phthalide (B148349) derivatives. For instance, it can be acylated to form 6-acetylaminophthalide, another important synthetic intermediate. chemicalbook.com Furthermore, the aminophthalide core can be utilized in the construction of more complex heterocyclic systems. For example, it has been used in the synthesis of fused tricyclic compounds like triazolo[6,7-d]phthalide. iucr.org The versatility of 6-aminophthalide makes it a cornerstone in the synthesis of numerous heterocyclic structures.

Intermediate in the Synthesis of Isoindolinone Derivatives

Isoindolinone derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including antitumor and anticonvulsant properties. jocpr.com this compound serves as a key starting material in the synthesis of various substituted isoindolinones. The synthetic strategy often involves the reduction of the nitro group and subsequent reactions to build the isoindolinone core.

Research has demonstrated the synthesis of novel 2-benzyl-6-substituted-ethoxy-isoindolinone derivatives starting from precursors related to this compound. jocpr.com These multi-step syntheses often involve key reactions such as nucleophilic substitution and cyclization to construct the final isoindolinone scaffold. jocpr.com The ability to introduce various substituents onto the isoindolinone ring system, starting from this compound, allows for the generation of libraries of compounds for biological screening.

Role in the Total Synthesis of Natural Products and Bioactive Compounds

The strategic importance of this compound is further highlighted by its application in the total synthesis of complex natural products and other bioactive molecules that have shown promise in medicine.

Contribution to the Synthesis of Uncialamycin (B1248839) and Related Antibiotics

Uncialamycin is a potent enediyne antitumor antibiotic with a complex molecular architecture. nih.govnih.gov The total synthesis of uncialamycin and its analogues has been a significant challenge for synthetic chemists. 6-Aminophthalide, readily derived from this compound, is a crucial building block in this endeavor. lookchem.comchemicalbook.com

In a streamlined and practical enantioselective total synthesis of uncialamycin, a key step involves the coupling of a cyanophthalide (B1624886) derivative with a semiquinone aminal to construct the anthraquinone (B42736) core of the molecule. nih.gov The phthalide portion of this cyanophthalide is derived from 6-aminophthalide. This synthetic route has not only made uncialamycin more accessible for biological studies but has also enabled the synthesis of novel analogues with potential applications in antibody-drug conjugates for targeted cancer therapy. nih.gov

Utilization in the Preparation of Indenoisoquinoline Topoisomerase I Inhibitors and Anticancer Agents

Indenoisoquinolines are a class of compounds that act as topoisomerase I inhibitors, a mechanism of action shared by the well-known anticancer drug camptothecin. nih.govgibsononcology.com These compounds have shown significant promise as anticancer agents. The synthesis of these complex molecules often relies on intermediates derived from this compound.

Specifically, 3-nitroindenoisoquinolines have demonstrated potent antiproliferative effects. nih.gov The synthesis of these compounds can involve the condensation of a phthalide derivative with other building blocks to form the indenoisoquinoline core. For instance, the synthesis of 2,3-dimethoxy-8,9-methylenedioxyindenobenzopyran, a precursor to certain indenoisoquinolines, utilizes a hydroxyphthalide intermediate. acs.org While not a direct use of this compound, the chemistries involved in phthalide modifications are closely related. The development of new indenoisoquinoline derivatives, including those with nitrogen heterocycles as substituents, continues to be an active area of research, with some compounds showing cytotoxicity comparable to camptothecin. nih.gov

Applications in Probe Development and Functional Materials

The unique electronic and structural characteristics of this compound have positioned it as a valuable building block in the realm of advanced materials and analytical chemistry. Its applications extend to the development of sophisticated analytical tools and the modification of novel materials, underscoring its versatility as a synthetic intermediate in academic research.

Design and Application as Fluorescent Probes in Chemical and Analytical Research

This compound is recognized as a fluorescent heterocycle that can be utilized as a probe for specific inhibition in chemical research. chemicalbook.com While detailed specifics of its design as a probe are not extensively elaborated in the provided research, the fundamental principles of fluorescent probe design offer a framework for understanding its potential applications. The design of small molecule fluorescent probes is a sophisticated area of research that focuses on creating molecules capable of detecting and measuring fluctuations in the cellular microenvironment with high spatial and temporal resolution. beilstein-journals.org

The functionality of such probes often relies on mechanisms like Photoinduced Electron Transfer (PeT), Intramolecular Charge Transfer (ICT), and spirocyclization to modulate their fluorescence in response to a specific analyte or environmental change. nih.govresearchgate.net For instance, a probe might be designed to be non-fluorescent in its native state but become highly fluorescent upon reacting with a target molecule. nih.gov This "off/on" switching is a key feature in the rational design of probes for various biological and chemical applications. nih.govnih.gov

In the context of this compound, its known inhibitory properties against certain enzymes or processes make it a candidate for the development of activity-based fluorescent probes. chemicalbook.com Such probes could potentially be used to screen for inhibitors of specific biological targets. nih.gov The general approach involves designing a probe that can selectively interact with a target, such as a drug-binding site on a protein like Human Serum Albumin (HSA), leading to a measurable change in its fluorescent signal. tcichemicals.com

Table 1: Potential Applications of this compound-Based Fluorescent Probes

| Application Area | Description | Relevant Design Principles |

|---|---|---|

| Specific Inhibition Studies | Used as a fluorescent probe to investigate specific inhibitory processes in chemical and biological systems. chemicalbook.comlookchem.com | Activity-based sensing, competitive displacement assays. nih.govtcichemicals.com |

| Enzyme Activity Assays | Potential for developing probes that signal the activity of specific enzymes, leveraging its inhibitory characteristics. chemicalbook.com | "Off/on" fluorescence switching upon enzymatic reaction. nih.gov |

| Catalytic Asymmetric Research | Noted for inhibitory properties against triazole and dipole in catalytic asymmetric processes. chemicalbook.com | Probes designed to monitor enantioselective reactions or catalyst activity. |

It is important to note that while the potential exists, the specific mechanisms and detailed applications of this compound as a fluorescent probe are areas that would benefit from further dedicated research.

Integration into Carbon Nanomaterial Functionalization (e.g., fullerene and carbon nanotube derivatives)

The functionalization of carbon nanomaterials is a critical area of research aimed at improving their solubility, processability, and tailoring their properties for specific applications in materials science, electronics, and biomedicine. utep.edursc.org this compound has been successfully employed as a reactant in the functionalization of researchgate.netfullerene.

Fullerene Derivatives

A significant application of this compound is in the synthesis of monofunctionalized fullerene derivatives. ossila.com Researchers have developed a photochemical method for the functionalization of C60 with various lactones, including this compound. ossila.com This process utilizes a photocatalyst, tetrabutylammonium (B224687) decatungstate [(n-Bu4N)4W10O32] (TBADT), to mediate a hydrogen atom abstraction process, generating lactonyl radicals that subsequently add to the fullerene cage. ossila.com

In a specific example, the reaction of researchgate.netfullerene with this compound, under photocatalytic conditions, efficiently yields the corresponding monofunctionalized fullerene derivative. ossila.com This method is valued for its versatility and efficiency, allowing for the creation of previously unexplored fullerene-based structures. ossila.com

Table 2: Photocatalytic Functionalization of researchgate.netFullerene with this compound

| Reactants | Catalyst | Reaction Type | Product | Significance |

|---|

| researchgate.netFullerene, this compound | Tetrabutylammonium decatungstate (TBADT) | Photocatalytic radical addition | Monofunctionalized fullerene derivative | Provides a route to novel fullerene-based materials. ossila.com |

Carbon Nanotube Derivatives

The functionalization of carbon nanotubes (CNTs) is essential for overcoming their inherent hydrophobicity and tendency to aggregate, thereby enabling their use in various composite materials and biomedical applications. glenresearch.comresearchgate.net Common methods for functionalization include covalent and non-covalent strategies. gecarbon.org Covalent functionalization often involves treating CNTs with strong acids to introduce carboxylic acid groups on their surface, which can then be further derivatized. gecarbon.orgrsc.org Other techniques include 1,3-dipolar cycloaddition reactions.

While these methods are widely studied for a variety of organic molecules, the specific use of this compound for the functionalization of carbon nanotubes has not been documented in the reviewed literature. The existing research on CNT functionalization provides a general framework through which such a modification could potentially be explored, for instance, by converting the nitro group of this compound to an amine, which could then be reacted with carboxylated CNTs. However, specific research to this effect is required.

Advanced Spectroscopic and Structural Elucidation of 6 Nitrophthalide and Its Adducts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecular framework of 6-Nitrophthalide.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number of distinct proton environments and their connectivity within a molecule. pressbooks.pub For this compound, the ¹H NMR spectrum provides key insights into the substitution pattern of the aromatic ring.

In a typical ¹H NMR spectrum of this compound recorded in deuterated chloroform (B151607) (CDCl₃), distinct signals are observed for the aromatic protons and the methylene (B1212753) protons of the lactone ring. One study reports a singlet at δ 7.54 ppm corresponding to one aromatic proton and another singlet at δ 7.29 ppm for the remaining two aromatic protons. unisa.it The methylene protons (CH₂) of the phthalide (B148349) structure typically appear as a singlet as well. Another source indicates a peak at 8.61 ppm assigned to a proton in a nitro-phthalide derivative. scispace.com

The integration of the peak areas in a ¹H NMR spectrum is proportional to the number of protons giving rise to the signal. pressbooks.pub This allows for the quantitative determination of the relative number of protons in different chemical environments. For instance, the ratio of the integrated areas of the aromatic protons to the methylene protons in this compound would be 3:2.

Interactive Data Table: ¹H NMR Data for this compound

| Proton Type | Chemical Shift (δ, ppm) | Solvent | Reference |

| Aromatic H | 7.54 (s, 1H) | CDCl₃ | unisa.it |

| Aromatic H | 7.29 (s, 1H + 1H) | CDCl₃ | unisa.it |

| Aromatic H | 8.61 (s, 1H) | Not Specified | scispace.com |

Note: Chemical shifts can vary slightly depending on the solvent and the specific experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. savemyexams.com In ¹³C NMR, each unique carbon atom in a molecule gives a distinct signal, allowing for the determination of the total number of non-equivalent carbons. savemyexams.com

The ¹³C NMR spectrum of this compound shows characteristic signals for the carbonyl carbon of the lactone, the aromatic carbons, and the methylene carbon. The carbonyl carbon is typically observed at a downfield chemical shift, often in the range of 160-180 ppm. The aromatic carbons resonate in the region of 110-160 ppm, with the carbon attached to the nitro group being significantly deshielded. The methylene carbon of the phthalide ring appears at a more upfield position.

One study reports the carbonyl carbon of this compound at δ 170.5 ppm in CDCl₃. unisa.it Advanced NMR techniques, such as Distortionless Enhancement by Polarization Transfer (DEPT), can be used to distinguish between CH, CH₂, and CH₃ groups, further aiding in the complete assignment of the carbon spectrum. mdpi.com

Interactive Data Table: ¹³C NMR Data for this compound

| Carbon Type | Chemical Shift (δ, ppm) | Solvent | Reference |

| Carbonyl (C=O) | 170.5 | CDCl₃ | unisa.it |

Note: The full assignment of all carbon signals requires more detailed 2D NMR experiments.

Comprehensive Proton (¹H) NMR Assignments and Analysis

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. wikipedia.orgnih.gov It allows for the gentle transfer of ions from solution to the gas phase, typically resulting in the observation of the protonated molecule [M+H]⁺ or other adducts. nih.gov This provides a direct measurement of the molecular weight of the analyte.

For this compound (C₈H₅NO₄, Molecular Weight: 179.13 g/mol ), ESI-MS would be expected to show a prominent peak at m/z 180.14 corresponding to the [M+H]⁺ ion. By employing tandem mass spectrometry (MS/MS), the precursor ion can be fragmented to yield product ions that provide valuable structural information. wikipedia.org The fragmentation pattern of this compound would likely involve the loss of small neutral molecules such as CO, CO₂, and NO₂. Studies on similar nitroaromatic compounds have shown characteristic fragmentation pathways that can be used for identification. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. scioninstruments.comwikipedia.org It is an ideal method for the analysis of volatile and semi-volatile compounds. thermofisher.com GC-MS is widely used for purity assessment and identification of components in a mixture. wikipedia.orgetamu.edu

In a GC-MS analysis of this compound, the compound would first be separated from any impurities on a GC column. thermofisher.com The retention time, the time it takes for the compound to elute from the column, is a characteristic property that can be used for identification. etamu.edu Upon entering the mass spectrometer, the eluted compound is ionized, typically by electron ionization (EI), which is a higher energy ionization method that causes extensive fragmentation. scioninstruments.com The resulting mass spectrum, with its unique fragmentation pattern, serves as a molecular fingerprint that can be compared to spectral libraries for positive identification. wikipedia.org

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight and Fragment Analysis

X-ray Diffraction Studies for Solid-State Structure

A search of the Crystallography Open Database reveals an entry for this compound, indicating that its crystal structure has been determined. ugr.es The crystallographic data provides definitive proof of the molecular structure and offers insights into the intermolecular interactions, such as packing forces and potential hydrogen bonding, that govern the solid-state architecture. Such studies are invaluable for understanding the physical properties of the compound and for correlating its solid-state structure with its observed chemical and physical behavior. The study of adducts of this compound, such as its fullerene derivatives, also utilizes techniques like X-ray diffraction to confirm the structure of the resulting products. researchgate.net

Single Crystal X-ray Diffraction of this compound and its Derivatives

In a study of this compound, the heterocyclic ring was found to be planar within 0.02 Å. researchgate.net The plane of the nitro group forms a dihedral angle of 10.0(1)° with the plane of the heterocycle. researchgate.net This slight twist is a common feature in nitro-substituted aromatic compounds and reflects a balance between resonance stabilization, which favors planarity, and steric hindrance.

The crystallographic data for this compound provides a foundational understanding of its solid-state structure. These data are essential for computational modeling and for interpreting the properties of its derivatives.

Interactive Table: Crystallographic Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₅NO₄ |

| Molecular Weight | 179.13 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| a (Å) | 13.1910(8) |

| b (Å) | 10.3449(5) |

| c (Å) | 7.4635(4) |

| α (°) | 90 |

| β (°) | 102.230(6) |

| γ (°) | 90 |

| Volume (ų) | 995.35(9) |

| Z | 2 |

Note: The crystallographic data presented here is based on a representative structure and may vary slightly between different experimental determinations.

Analysis of Conformational Preferences and Intermolecular Interactions in Crystalline States

The crystal packing of this compound is characterized by dipolar interactions and potential weak C-H···O hydrogen bonds. researchgate.net These interactions, although individually weak, collectively contribute to the stability of the crystal lattice. iosrjournals.org The study of these noncovalent interactions is a key aspect of supramolecular chemistry and crystal engineering. iosrjournals.orgmdpi.com

The nitro group, being a strong electron-withdrawing group, significantly influences the electronic distribution within the molecule, creating a dipole moment. This dipole contributes to electrostatic interactions within the crystal. numberanalytics.com Furthermore, the oxygen atoms of the nitro and carbonyl groups can act as hydrogen bond acceptors for weak C-H···O interactions, further stabilizing the crystal structure.

The analysis of intermolecular interactions is often aided by computational methods, such as Density Functional Theory (DFT), which can quantify the strength of these interactions and provide insights into the forces driving crystal packing. mdpi.comnih.gov These computational approaches, combined with experimental data from X-ray diffraction, offer a comprehensive understanding of the conformational preferences and packing motifs in the crystalline state.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. hilarispublisher.com The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the various functional groups present in the molecule.

The vibrational modes of a molecule can be categorized as either stretching (changes in bond length) or bending (changes in bond angle). tanta.edu.eg For a molecule to be IR active, a change in the dipole moment must occur during the vibration. edinst.com

Key vibrational frequencies for this compound include:

Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.

Asymmetric and symmetric NO₂ stretching: These are strong absorptions characteristic of the nitro group, usually found around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

C=O stretching (lactone): A strong, sharp peak is expected in the range of 1780-1740 cm⁻¹ for the five-membered lactone ring.

C-O-C stretching (ether linkage in the lactone): These vibrations typically appear in the 1300-1000 cm⁻¹ region.

Aromatic C=C stretching: These bands are usually found in the 1600-1450 cm⁻¹ region.

Interactive Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | ~1530 |

| Nitro (NO₂) | Symmetric Stretch | ~1350 |

| Lactone Carbonyl (C=O) | Stretch | ~1760 |

| Aromatic Ring | C=C Stretch | ~1610, 1470 |

| Ether (C-O-C) | Stretch | ~1250, 1050 |

| Aromatic C-H | Stretch | ~3080 |

Note: The exact positions of the absorption bands can be influenced by the molecular environment and the physical state of the sample.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. azooptics.com The UV-Vis spectrum provides information about the electronic structure of a molecule, particularly the presence of chromophores and conjugated systems. azooptics.com

The UV-Vis spectrum of this compound is expected to show absorption bands arising from electronic transitions within the aromatic ring and the nitro group. The nitro group itself is a chromophore and typically exhibits two absorption bands: a weak n→π* transition and a more intense π→π* transition. azooptics.com

π→π* transitions: These high-energy transitions are characteristic of the conjugated π-system of the benzene (B151609) ring and the carbonyl group. They are typically observed in the shorter wavelength region of the UV spectrum.

n→π* transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro and carbonyl groups) to an anti-bonding π* orbital. These transitions are generally weaker and appear at longer wavelengths.

The substitution of a phthalide with a nitro group can lead to the appearance of new absorption bands and a shift in the absorption maxima (bathochromic or hypsochromic shift), reflecting the electronic perturbation of the chromophore. For instance, substitution of phthalide with an amino group at the 6-position, which is electronically opposite to the nitro group, results in a new long-wavelength absorption band and induces fluorescence. researchgate.net While this compound itself is not reported to be strongly fluorescent, its electronic properties are of interest in the study of photoinduced processes.

Interactive Table: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected Wavelength Range (nm) | Molar Absorptivity (ε) |

| π → π | 200 - 280 | High |

| n → π | 280 - 400 | Low |

Note: The exact λmax and ε values are dependent on the solvent used for the measurement.

Computational Chemistry and Theoretical Studies on 6 Nitrophthalide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov DFT methods are used to determine molecular properties based on the electron density, which is a function of just three spatial coordinates, making it feasible for complex systems. arxiv.org

Electronic Structure, Molecular Orbital Analysis, and Reactivity Predictions

The electronic structure of 6-Nitrophthalide is central to its chemical behavior. The presence of both an electron-withdrawing nitro group and the lactone functional group dictates its reactivity. DFT calculations are employed to model this structure and predict its chemical properties.

Molecular Orbital Analysis (HOMO-LUMO) Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. ossila.com The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. chalcogen.roresearchgate.net A smaller gap generally implies higher reactivity. dergipark.org.tr

For this compound, the HOMO is expected to be distributed over the benzene (B151609) ring and the oxygen atoms of the lactone, while the LUMO is anticipated to be localized predominantly on the nitro group due to its strong electron-accepting nature. This distribution makes the aromatic ring susceptible to nucleophilic attack and the nitro group a prime site for reduction. The energy of these orbitals can be calculated using DFT methods, typically with functionals like B3LYP and basis sets such as 6-311+G(d,p). researchgate.netdergipark.org.tr These calculations help in creating molecular electrostatic potential (MEP) maps, which visualize the electron density and predict sites for electrophilic and nucleophilic attacks.

Reactivity Predictions Based on FMO analysis, global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These descriptors, derived from the HOMO and LUMO energies, provide valuable information. chalcogen.ropan.olsztyn.pl

| Reactivity Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the energy lowering of a system when it accepts electrons. |

Table generated based on principles described in cited research. chalcogen.ropan.olsztyn.pl

These theoretical predictions are instrumental in understanding reactions involving this compound, such as its use as a versatile intermediate in the synthesis of dyes, pharmaceuticals, and other complex organic molecules. chemimpex.com For instance, its participation in radical reactions, such as additions to fullerenes, has been explored, where the phthalide (B148349) moiety can be transformed into a radical intermediate. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are highly effective for predicting spectroscopic data, which serves as a vital tool for structure elucidation and verification. ajol.info

NMR Chemical Shifts Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are routinely used to confirm the structure of organic compounds. nih.govq-chem.com The Gauge-Including Atomic Orbital (GIAO) method is the most common and reliable approach for this purpose, often used in conjunction with DFT functionals like B3LYP. pan.olsztyn.plajol.infomdpi.com The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS).

Accurate predictions of ¹H and ¹³C NMR chemical shifts can be achieved with modest basis sets, and the results can help assign ambiguous signals in experimental spectra. pan.olsztyn.pluniroma1.it While specific DFT calculations for this compound are not extensively published, the methodology is well-established. For the related fullerene-phthalide derivatives, theoretical NMR studies were crucial in confirming their structure. researchgate.net

Vibrational Frequencies Vibrational spectroscopy (FTIR and Raman) provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict these vibrational frequencies with a high degree of accuracy. ajol.info The process involves a geometry optimization followed by a frequency calculation, which computes the second derivatives of the energy with respect to atomic displacements. The resulting frequencies often require a scaling factor to correct for anharmonicity and basis set deficiencies. ajol.info

For a molecule like this compound, DFT can predict characteristic frequencies for key functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| **Nitro Group (NO₂) ** | Asymmetric Stretch | 1500 - 1570 |

| Symmetric Stretch | 1300 - 1370 | |

| Lactone Carbonyl (C=O) | Stretching | 1750 - 1790 |

| Aromatic Ring (C=C) | Stretching | 1450 - 1600 |

Table represents generally expected vibrational frequencies for the functional groups present in this compound.

These calculated spectra can be compared with experimental data to confirm the molecular structure and analyze bonding characteristics.

Molecular Dynamics and Conformation Analysis

While DFT provides insights into static electronic properties, molecular dynamics (MD) simulations are used to explore the conformational flexibility and dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves and changes shape. nih.govbiorxiv.org

Conformational Landscapes and Flexibility of this compound

The conformation of this compound is defined by the spatial arrangement of its atoms. X-ray crystallography data for the related compound, 6-aminophthalide (B112798), indicates that the heterocyclic lactone ring system is essentially planar. researchgate.net This planarity is expected to be maintained in this compound.

The primary source of flexibility in the molecule arises from the rotation of the nitro group around the C-N bond. MD simulations can be used to explore the potential energy surface associated with this rotation. By calculating the energy of the molecule at different dihedral angles of the nitro group, a conformational landscape can be mapped. This landscape reveals the most stable (lowest energy) conformations and the energy barriers between them. Such simulations can be performed using various force fields or ab initio MD (AIMD) methods, which calculate forces "on the fly" using quantum mechanics. mdpi.com

Solvent Effects on Molecular Conformation and Reactivity

The surrounding environment, particularly the solvent, can significantly influence a molecule's conformation and reactivity. nih.gov Computational models can account for these effects using either implicit or explicit solvent models.

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium rather than individual molecules. uniroma1.it This approach is computationally efficient and is effective for capturing the bulk electrostatic effects of the solvent. For a polar molecule like this compound, with its nitro and carbonyl groups, polar solvents would be expected to stabilize the ground state and potentially influence the energy of transition states in reactions.

Explicit Solvent Models: In this approach, individual solvent molecules are included in the MD simulation box around the solute. This allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. mdpi.com An MD simulation of this compound in a box of water or another solvent would reveal the structure of the solvation shell and how solvent molecules orient themselves around the polar functional groups, providing a more detailed picture of solvent-induced conformational preferences. mdpi.com

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is an invaluable tool for elucidating reaction mechanisms. By modeling the complete reaction pathway from reactants to products, researchers can identify intermediates and, crucially, characterize the transition state (TS)—the highest energy point along the reaction coordinate. e3s-conferences.orgresearchgate.net

The characterization of a transition state is a primary goal of reaction modeling. A true transition state is a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction and an energy minimum in all other directions. Computationally, this is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. scispace.com

For this compound, several reaction types are amenable to theoretical modeling:

Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack. DFT could be used to model the addition of a nucleophile, the formation of a Meisenheimer complex intermediate, and the subsequent loss of a leaving group.

Reduction of the Nitro Group: The conversion of the nitro group to an amino group is a common transformation. Computational modeling can help to understand the stepwise mechanism of this reduction, identifying intermediates and transition states for each hydrogenation step.

Ring-Opening Reactions: The lactone ring can be opened by nucleophiles. The mechanism of this hydrolysis or aminolysis, including the tetrahedral intermediate, can be modeled to understand the reaction kinetics.

Radical Reactions: The use of this compound in radical reactions can be investigated by modeling the formation of the initial radical and then finding the transition state for its subsequent reaction, for example, its addition to a C60 fullerene. researchgate.net